1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl ring substituted with a tetrazole moiety and an ethanone group. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-bromoacetophenone with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide. The reaction proceeds through a [3+2] cycloaddition to form the tetrazole ring .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods often utilize microwave-assisted reactions to increase yield and reduce reaction time .
Analyse Chemischer Reaktionen
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, dimethylformamide, and catalysts such as copper(I) iodide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone involves its interaction with molecular targets and pathways in biological systems. The tetrazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions with enzymes and receptors . The compound’s planar structure allows for effective receptor-ligand interactions, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(5-Methyl-1,2,3,4-tetrazol-1-yl)phenyl]ethanone can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanone group, resulting in different reactivity and biological activity.
5-Substituted tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical and biological properties.
Tetrazole-based drugs: Compounds like losartan and valsartan, which contain tetrazole moieties, are used as antihypertensive agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N4O |
---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-[4-(5-methyltetrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H10N4O/c1-7(15)9-3-5-10(6-4-9)14-8(2)11-12-13-14/h3-6H,1-2H3 |
InChI-Schlüssel |
IJTKYBPOGNPMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.